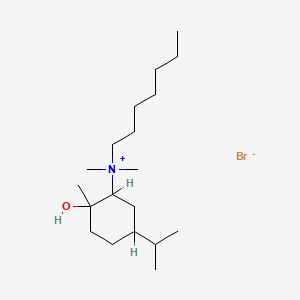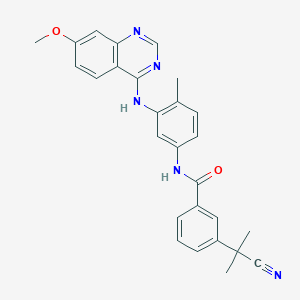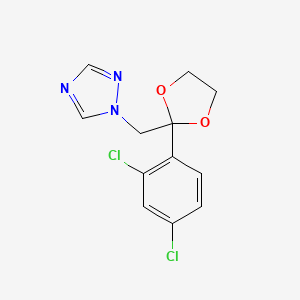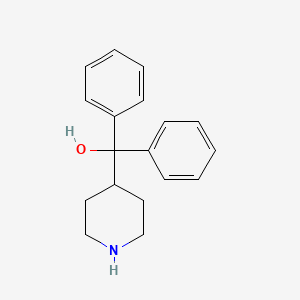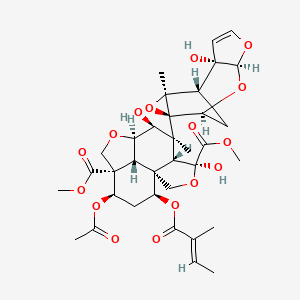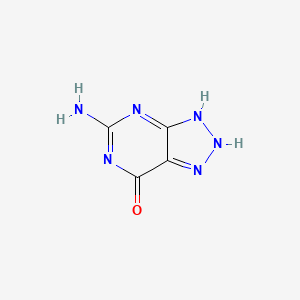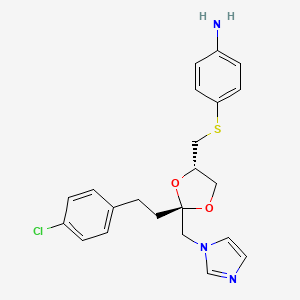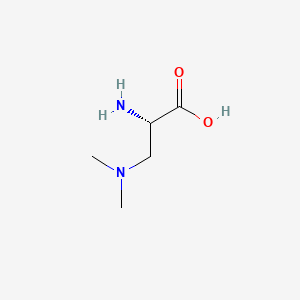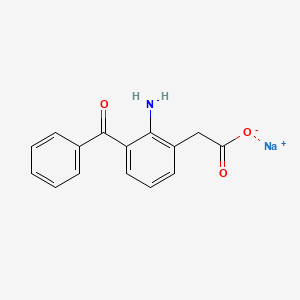
Amfenac sodium
Vue d'ensemble
Description
Amfenac Sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety . It is used as an analgesic and anti-inflammatory agent .
Molecular Structure Analysis
Amfenac Sodium has a molecular formula of C15H13NO3 . The InChI key is SOYCMDCMZDHQFP-UHFFFAOYSA-N . The sodium salt hydrate of Amfenac has a molecular formula of C15H12NO3.Na .
Physical And Chemical Properties Analysis
Amfenac Sodium has a molar mass of 255.273 g/mol . The sodium salt hydrate of Amfenac has a molecular weight of 295.27 . It has a water solubility of 0.074 mg/mL and a pKa of 3.95 .
Applications De Recherche Scientifique
Inhibitor of COX-1 and COX-2
Amfenac Sodium is an inhibitor of COX-1 and COX-2 . The half-maximal inhibitory concentration (IC 50) of Amfenac Sodium is 15.3 nM for human COX-1, and 20.4 nM for human COX-2 . This makes it a potent inhibitor of these enzymes, which play a crucial role in inflammation and pain.
Active Metabolite of Nepafenac
Amfenac Sodium is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac . This means that when Nepafenac is administered, it is metabolized in the body to produce Amfenac Sodium, which then exerts the therapeutic effects.
Anti-Inflammatory Applications
Due to its ability to inhibit COX-1 and COX-2, Amfenac Sodium has significant anti-inflammatory properties . It can be used to reduce inflammation in various conditions, including post-operative inflammation in eye surgery.
Ophthalmic Applications
Amfenac Sodium is often used in ophthalmology, particularly in cataract surgery. It helps to reduce inflammation and pain after the surgery .
Research Applications
Amfenac Sodium is used in scientific research to study its effects and mechanisms of action . For example, it is used in studies investigating the pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues .
Safety and Hazards
Mécanisme D'action
Target of Action
Amfenac sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with acetic acid moiety . The primary targets of Amfenac sodium are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other inflammatory mediators.
Mode of Action
Amfenac sodium acts as an inhibitor of both COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Therefore, the inhibition of COX-1 and COX-2 by Amfenac sodium results in reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Amfenac sodium is the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by amfenac sodium prevents this conversion, thereby reducing the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
It’s known that the drug rapidly crosses the cornea . More research is needed to fully understand the ADME properties of Amfenac sodium and their impact on its bioavailability.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by Amfenac sodium leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, making Amfenac sodium effective for the treatment of conditions like inflammatory reactions and pain .
Propriétés
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQSCHBMPGJES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51579-82-9 (Parent) | |
| Record name | Amfenac sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048658 | |
| Record name | Amfenac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amfenac sodium | |
CAS RN |
61941-56-8 | |
| Record name | Amfenac sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061941568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amfenac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMFENAC SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C20288EWAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
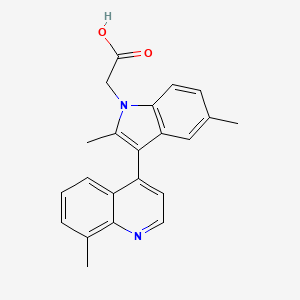
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)
